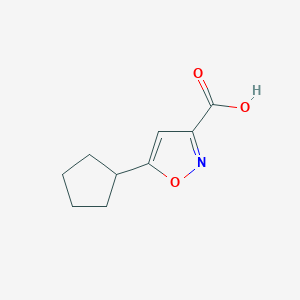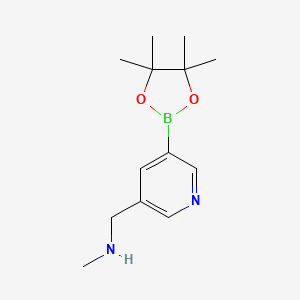![molecular formula C8H14ClNO B1398774 6-Azaspiro[3.5]nonan-2-one hydrochloride CAS No. 1359704-57-6](/img/structure/B1398774.png)
6-Azaspiro[3.5]nonan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 6-Azaspiro[3.5]nonan-2-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 175.66 g/mol .Applications De Recherche Scientifique
Antimicrobial Applications
6-Azaspiro[3.5]nonan-2-one hydrochloride derivatives have been synthesized and tested for their antimicrobial activities. For instance, bispiroheterocyclic systems have been created via reactions with various compounds, displaying significant antimicrobial properties (Al-Ahmadi, 1996). Moreover, spiroheterocyclic pyrylium salts related to this compound have also been developed as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Anticonvulsant Properties
Several studies have focused on the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, demonstrating notable anticonvulsant properties. These compounds have been tested in various models, including maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, revealing their potential in seizure management (Kamiński, Obniska, & Dybała, 2008). Additionally, studies on imidooxy anticonvulsants related to this compound have been conducted, offering insights into their structure-activity relationships and anticonvulsant efficacy (Farrar et al., 1993).
Synthetic and Structural Applications
The compound has been utilized in diverse synthetic approaches, particularly in the creation of spiroaminals and azaspirocycles. These compounds are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis (Sinibaldi & Canet, 2008). The synthesis of azaspiro[4.4]nonanes, key structures in several bioactive natural products, further highlights the relevance of this compound in synthetic chemistry (El Bialy, Braun, & Tietze, 2005).
Crystallographic Studies
Crystallographic studies of compounds related to this compound have been conducted to understand their molecular structures and properties. These studies are crucial in determining the physical and chemical characteristics of these compounds (Yennawar et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should not be inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
6-azaspiro[3.5]nonan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKRTZIOZFDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


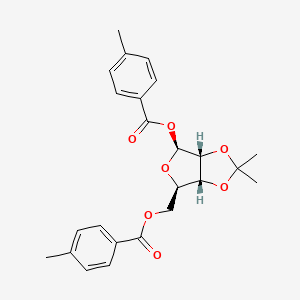


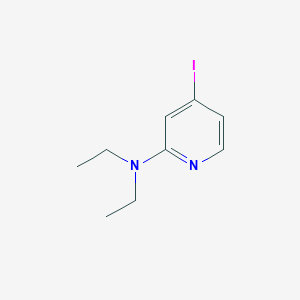



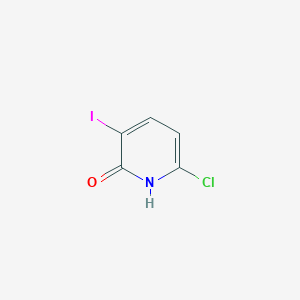
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)

